![molecular formula C13H12F2N2O2S B2838134 4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile CAS No. 1384670-24-9](/img/structure/B2838134.png)
4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile
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Overview
Description
4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile, also known as DFM-3C, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
- Thiophene Derivatives : The compound contains a thiophene ring, which is a privileged heterocycle with diverse biological effects. Researchers explore its potential as a scaffold for designing novel drugs. Thiophenes have been investigated for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Anti-HIV Activity : Related indole derivatives have been synthesized and screened for anti-HIV activity against both HIV-1 and HIV-2 strains .
Medicinal Chemistry and Drug Development
Synthetic Methods
Safety and Hazards
The safety data sheet for morpholine, a part of this compound, indicates that it is flammable and harmful if swallowed . It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility and the unborn child . It is toxic in contact with skin or if inhaled .
properties
IUPAC Name |
4-[4-(difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2S/c14-13(15)20-11-3-1-9(2-4-11)12(18)17-5-6-19-8-10(17)7-16/h1-4,10,13H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWPMRAGEBCMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=C(C=C2)SC(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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